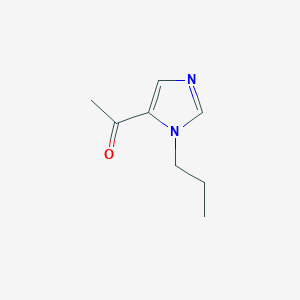![molecular formula C30H36F2 B12829692 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-difluorobenzene with 4-(4-heptylphenyl)phenylboronic acid under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-difluoro-1-[2-fluoro-4-(4-heptylphenyl)phenyl]-4-nonylbenzene
- 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2,3-difluoro-4-(heptyloxy)phenylboronic acid
Uniqueness
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Propiedades
Fórmula molecular |
C30H36F2 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene |
InChI |
InChI=1S/C30H36F2/c1-3-5-7-8-10-11-23-13-15-24(16-14-23)25-17-19-26(20-18-25)28-22-21-27(12-9-6-4-2)29(31)30(28)32/h13-22H,3-12H2,1-2H3 |
Clave InChI |
JVALXIYXMCINOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCCCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)



![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)


![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)





